2-azido-N-(4-cyanophenyl)acetamide
Overview
Description
2-azido-N-(4-cyanophenyl)acetamide is a versatile chemical compound with the molecular formula C9H7N5O and a molecular weight of 201.18 g/mol . This compound is characterized by the presence of an azido group (-N3) and a cyano group (-CN) attached to a phenyl ring, making it a valuable tool in various scientific research fields.
Preparation Methods
The synthesis of 2-azido-N-(4-cyanophenyl)acetamide can be achieved through several methods. One common method involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol and water. The reaction is typically refluxed for 24 hours at 80°C, followed by cooling, filtration, and recrystallization from ethanol to obtain the final product with a yield of 77% .
Chemical Reactions Analysis
2-azido-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, substituted phenylacetamides, and amines .
Scientific Research Applications
2-azido-N-(4-cyanophenyl)acetamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-N-(4-cyanophenyl)acetamide involves its ability to undergo cycloaddition and substitution reactions. The azido group can react with alkynes or alkenes to form triazoles, which are important in various biological and chemical processes. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical structures .
Comparison with Similar Compounds
2-azido-N-(4-cyanophenyl)acetamide can be compared with similar compounds such as:
2-azido-N-phenylacetamide: Lacks the cyano group, making it less versatile in certain reactions.
4-acetamidobenzonitrile: Lacks the azido group, limiting its use in cycloaddition reactions.
2-chloro-N-(4-nitrophenyl)acetamide: Precursor in the synthesis of this compound
The presence of both the azido and cyano groups in this compound makes it unique and highly valuable for a wide range of applications.
Properties
IUPAC Name |
2-azido-N-(4-cyanophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-5-7-1-3-8(4-2-7)13-9(15)6-12-14-11/h1-4H,6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOXXXJYVIEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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